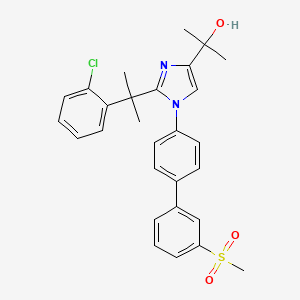

BMS-779788

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-[2-(2-chlorophenyl)propan-2-yl]-1-[4-(3-methylsulfonylphenyl)phenyl]imidazol-4-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29ClN2O3S/c1-27(2,23-11-6-7-12-24(23)29)26-30-25(28(3,4)32)18-31(26)21-15-13-19(14-16-21)20-9-8-10-22(17-20)35(5,33)34/h6-18,32H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPURTXCSILYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1Cl)C2=NC(=CN2C3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918348-67-1 | |

| Record name | BMS-779788 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918348671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-779788 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB7ZTJ8M8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BMS-779788: A Technical Guide to its Mechanism of Action as a Selective LXRβ Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-779788 is a potent, orally bioavailable, small molecule that acts as a partial and selective agonist for the Liver X Receptor beta (LXRβ).[1][2] LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis and the regulation of inflammatory responses.[1] Two isoforms of LXR have been identified: LXRα and LXRβ. While both isoforms are involved in the reverse cholesterol transport (RCT) pathway, LXRα is also a key regulator of hepatic lipogenesis.[1] The activation of LXRα can lead to undesirable side effects such as hypertriglyceridemia.[1] BMS-779788 was developed as an LXRβ-selective agonist to harness the therapeutic benefits of LXR activation in RCT while minimizing the lipogenic side effects associated with LXRα activation.[1][2] This technical guide provides an in-depth overview of the mechanism of action of BMS-779788, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Selective LXRβ Agonism

The primary mechanism of action of BMS-779788 is its selective binding to and partial activation of LXRβ. Upon binding, BMS-779788 induces a conformational change in the LXRβ protein, promoting its heterodimerization with the Retinoid X Receptor (RXR). This LXRβ/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Liver X Receptor Response Elements (LXREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in cholesterol efflux and transport, most notably ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1).[3] By selectively activating LXRβ, BMS-779788 aims to upregulate the RCT pathway with a reduced potential for inducing the expression of lipogenic genes, such as sterol regulatory element-binding protein 1c (SREBP-1c), which are primarily regulated by LXRα.

Quantitative Data Summary

The following table summarizes the key quantitative data characterizing the potency, selectivity, and efficacy of BMS-779788 from in vitro and in vivo studies.

| Parameter | LXRα | LXRβ | Assay System | Reference |

| IC50 | 68 nM | 14 nM | LXR partial agonist activity | [4] |

| EC50 (ABCA1/ABCG1 Induction) | - | 1.2 µM (55% efficacy) | Human Whole Blood | [4][5] |

| EC50 (LXR Target Gene Induction) | - | 610 nM | Cynomolgus Monkey (in vivo) | [1][2] |

| Comparative Potency (Triglyceride Elevation vs. T0901317) | 29-fold less potent | - | Cynomolgus Monkey (in vivo) | [1][2] |

| Comparative Potency (LDL Cholesterol Elevation vs. T0901317) | 12-fold less potent | - | Cynomolgus Monkey (in vivo) | [1][2] |

Signaling and Experimental Workflow Diagrams

Experimental Protocols

LXRα and LXRβ Reporter Gene Assays

To determine the potency and selectivity of BMS-779788, cell-based reporter gene assays are employed.

-

Principle: These assays utilize host cells (e.g., HEK293T or CHO) transiently or stably transfected with two key plasmids: an expression vector for the ligand-binding domain (LBD) of either human LXRα or LXRβ fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). Upon binding of an agonist to the LXR LBD, the fusion protein activates the transcription of the luciferase reporter gene.

-

Methodology:

-

Cells are seeded in 96-well plates and co-transfected with the appropriate LXR expression and reporter plasmids.

-

After an incubation period to allow for protein expression, the cells are treated with a serial dilution of BMS-779788 or a reference agonist (e.g., T0901317).

-

Following a defined treatment period (typically 18-24 hours), the cells are lysed, and luciferase activity is measured using a luminometer.

-

The data is normalized to a vehicle control, and dose-response curves are generated to calculate IC50 or EC50 values.

-

Human Whole Blood Assay for ABCA1 and ABCG1 Induction

This ex vivo assay assesses the ability of BMS-779788 to induce the expression of target genes in a physiologically relevant human cell matrix.

-

Principle: Freshly drawn human whole blood provides a complex environment containing various cell types, including peripheral blood mononuclear cells (PBMCs) and monocytes, which are responsive to LXR agonists. The induction of ABCA1 and ABCG1 mRNA is measured as a biomarker of LXR activation.

-

Methodology:

-

Heparinized whole blood is collected from healthy human donors.

-

Aliquots of the whole blood are incubated with various concentrations of BMS-779788 or a vehicle control for a specified period (e.g., 6-24 hours) at 37°C.

-

Following incubation, red blood cells are lysed, and total RNA is isolated from the remaining white blood cells.

-

The expression levels of ABCA1 and ABCG1 mRNA are quantified using quantitative real-time polymerase chain reaction (qRT-PCR), with normalization to a housekeeping gene (e.g., GAPDH).

-

The fold induction of gene expression relative to the vehicle control is calculated to determine the EC50 of BMS-779788.

-

In Vivo Efficacy and Lipid Profiling in Cynomolgus Monkeys

Non-human primate models are crucial for evaluating the in vivo efficacy and potential side effects of LXR agonists.

-

Principle: Cynomolgus monkeys are a relevant preclinical model for studying lipid metabolism due to their physiological similarities to humans. This model allows for the assessment of both the desired pharmacodynamic effects (induction of RCT-related genes) and the potential for adverse lipogenic effects.

-

Methodology:

-

Male cynomolgus monkeys are randomized into treatment groups.[4]

-

The groups receive daily oral doses of either a vehicle control, a pan-LXR agonist like T0901317, or varying doses of BMS-779788 for a defined period (e.g., 7 days).[4]

-

Blood samples are collected at baseline and at various time points throughout the study for pharmacokinetic and pharmacodynamic analysis.

-

Whole blood is used for the analysis of ABCA1 and ABCG1 mRNA expression by qRT-PCR to confirm target engagement.

-

Plasma is isolated for the measurement of triglyceride and LDL cholesterol levels using standard clinical chemistry analyzers.

-

At the end of the study, liver tissue may be collected to assess changes in hepatic triglyceride content and the expression of lipogenic genes.

-

Conclusion

BMS-779788 represents a targeted approach to LXR modulation, demonstrating a clear mechanism of action as a potent and selective LXRβ partial agonist. The preclinical data package, including in vitro potency and selectivity assays and in vivo studies in non-human primates, supports its intended mechanism of selectively inducing genes involved in reverse cholesterol transport while exhibiting a significantly lower propensity for causing the hypertriglyceridemia associated with pan-LXR agonists. This technical overview provides a comprehensive foundation for understanding the pharmacological profile of BMS-779788 and its potential as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ABCA1 and ABCG1 as potential therapeutic targets for the prevention of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the LXRβ Selectivity Profile of BMS-779788

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of BMS-779788, a liver X receptor (LXR) agonist with a preferential selectivity for the LXRβ isoform. The information presented herein is intended to serve as a technical resource, summarizing the quantitative data, experimental methodologies, and signaling pathways pertinent to the compound's mechanism of action.

Introduction to Liver X Receptors and the Rationale for LXRβ Selectivity

Liver X Receptors (LXRs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily, comprising two isoforms: LXRα (NR1H3) and LXRβ (NR1H2).[1] These receptors function as "cholesterol sensors," playing a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[2][3] LXRα is predominantly expressed in tissues central to lipid metabolism, such as the liver, adipose tissue, and macrophages, whereas LXRβ is expressed ubiquitously.[2][4][5]

Upon activation by endogenous oxysterols or synthetic agonists, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[2] This binding initiates the transcription of genes involved in reverse cholesterol transport (RCT), such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which promote cholesterol efflux from cells.[6]

However, LXR activation, particularly through the LXRα isoform in the liver, also potently induces the expression of lipogenic genes, including sterol regulatory element-binding protein-1c (SREBP-1c).[6][7] This leads to increased fatty acid and triglyceride synthesis, resulting in hypertriglyceridemia and hepatic steatosis, which are undesirable side effects for a potential atherosclerosis therapeutic.[6][8] Consequently, the development of LXRβ-selective agonists has been a key strategy to harness the beneficial effects on RCT while minimizing the adverse lipogenic effects mediated by LXRα.[6] BMS-779788 emerged from this strategy as a partial agonist with a preference for LXRβ.[9][10]

Quantitative Selectivity Profile of BMS-779788

The selectivity of BMS-779788 for LXRβ over LXRα has been quantified through a series of in vitro and cellular assays. The data highlights its characterization as a potent, LXRβ-selective partial agonist.

Table 1: In Vitro Receptor Activity

| Receptor | Assay Type | Parameter | Value | Reference |

| LXRα | Binding Assay | IC₅₀ | 68 nM | [11] |

| LXRβ | Binding Assay | IC₅₀ | 14 nM | [11] |

| LXRα | Functional Assay | Eₘₐₓ | 20% | [9] |

| LXRβ | Functional Assay | Eₘₐₓ | 88% | [9] |

IC₅₀: Half maximal inhibitory concentration in competitive binding assays. Eₘₐₓ: Maximum efficacy relative to a full agonist.

Table 2: Cellular and In Vivo Pharmacodynamic Activity

| System / Model | Parameter Measured | Metric | Value | Reference |

| Human Whole Blood | ABCA1/ABCG1 Induction | EC₅₀ | 1.2 µM | [6][8][11] |

| Human Whole Blood | ABCA1/ABCG1 Induction | Efficacy | 55% | [6][8][11] |

| Cynomolgus Monkey | LXR Target Gene Induction (in blood) | EC₅₀ | 610 nM | [9][10] |

| Cynomolgus Monkey | Plasma Triglyceride Elevation | Potency vs. T0901317 | 29-fold less potent | [9][10] |

| Cynomolgus Monkey | Plasma LDL-C Elevation | Potency vs. T0901317 | 12-fold less potent | [9][10] |

EC₅₀: Half maximal effective concentration. T0901317 is a potent, non-selective full LXR agonist.

Experimental Protocols

The characterization of BMS-779788's selectivity profile relies on established nuclear receptor screening methodologies.

Luciferase Reporter Gene Assay (Functional Activity)

This cell-based assay quantifies the ability of a compound to activate a nuclear receptor and drive gene expression.

-

Principle: A host cell line (e.g., African green monkey CV-1 cells) is transiently co-transfected with two plasmids.[11] The first plasmid expresses the full-length human LXRα or LXRβ protein. The second is a reporter plasmid containing multiple copies of an LXR response element (LXRE) upstream of a promoter driving the expression of a reporter gene, typically firefly luciferase.

-

Methodology:

-

Transfected cells are plated in multi-well plates and incubated.

-

Cells are treated with varying concentrations of BMS-779788 or a reference agonist (e.g., T0901317) for 18-24 hours.[11]

-

If BMS-779788 activates the LXR, the LXR/RXR heterodimer binds to the LXREs on the reporter plasmid, initiating transcription of the luciferase gene.

-

A lysis buffer containing a luciferase substrate (e.g., luciferin) is added to the cells.

-

The resulting luminescence, which is proportional to the level of LXR activation, is measured using a luminometer.

-

Data is plotted as a dose-response curve to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

-

Competitive Binding Assay (Binding Affinity)

This biochemical assay measures the direct interaction between a compound and the LXR ligand-binding domain (LBD).

-

Principle: The assay measures the ability of an unlabeled test compound (BMS-779788) to compete with a high-affinity radiolabeled LXR ligand for binding to the purified LXRα or LXRβ LBD.

-

Methodology:

-

Purified recombinant LXRα or LXRβ LBD is incubated with a constant concentration of a radiolabeled LXR agonist.

-

Increasing concentrations of unlabeled BMS-779788 are added to the reaction.

-

The mixture is allowed to reach equilibrium.

-

The bound radioligand is separated from the unbound radioligand.

-

The amount of radioactivity bound to the LBD is quantified using a scintillation counter.

-

The concentration of BMS-779788 that displaces 50% of the bound radioligand is determined as the IC₅₀ value, which can be used to calculate the binding affinity (Ki).

-

Human Whole Blood Assay (Cellular Target Engagement)

This ex vivo assay assesses the compound's ability to induce target gene expression in a physiologically relevant human cellular matrix.

-

Principle: Fresh human whole blood is treated with the test compound to measure the induction of LXR target genes in peripheral blood mononuclear cells (PBMCs).

-

Methodology:

-

Heparinized whole blood from healthy donors is incubated with various concentrations of BMS-779788 for a specified period (e.g., 6-24 hours).

-

Total RNA is extracted from the blood cells.

-

The expression levels of LXR target genes (e.g., ABCA1, ABCG1) and a housekeeping gene are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

-

Gene expression is normalized to the housekeeping gene, and the fold induction relative to a vehicle control is calculated to determine EC₅₀ and efficacy.[8]

-

Signaling and Experimental Workflow Visualizations

The following diagrams, generated using DOT language, illustrate the key pathways and processes involved in the analysis of BMS-779788.

Caption: LXRβ signaling pathway activated by BMS-779788.

Caption: Workflow for assessing LXRβ agonist selectivity.

Conclusion

BMS-779788 is a potent LXR agonist that demonstrates significant selectivity for the LXRβ isoform over LXRα, both in direct binding and functional cell-based assays.[9][11] This profile translates to a favorable therapeutic window in non-human primate studies, where the compound induces genes critical for reverse cholesterol transport with markedly less impact on plasma and hepatic triglycerides compared to non-selective, full LXR agonists.[9][10] While BMS-779788 did advance to Phase I clinical trials, the results have not been publicly disclosed.[12][13] The data available in the preclinical setting strongly supports the hypothesis that selective, partial activation of LXRβ is a viable strategy for developing anti-atherosclerotic agents with a reduced risk of LXRα-mediated lipogenic side effects.

References

- 1. Liver X Receptor: Crosstalk Node for the Signaling of Lipid Metabolism, Carbohydrate Metabolism, and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand activation of LXRβ reverses atherosclerosis and cellular cholesterol overload in mice lacking LXRα and apoE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caister.com [caister.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Novel Compounds Targeting the Liver X Receptor (LXR): In-silico Studies, Screening, Molecular Docking, and Chemico-pharmacokinetic Analysis – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

The Role of BMS-779788 in Reverse Cholesterol Transport: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-779788 is a potent, partial agonist of the Liver X Receptor (LXR) with a notable selectivity for the LXRβ isoform.[1][2] Developed to mitigate the lipogenic side effects associated with pan-LXR agonists, BMS-779788 presents a promising therapeutic window for promoting reverse cholesterol transport (RCT). This document provides a comprehensive technical guide on the mechanism of action of BMS-779788 in RCT, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key pathways and processes.

Introduction to Reverse Cholesterol Transport and LXR Agonism

Reverse cholesterol transport is a critical physiological process that removes excess cholesterol from peripheral tissues for excretion, thereby protecting against the development of atherosclerosis. A key step in this pathway is the efflux of cholesterol from macrophages, mediated by ATP-binding cassette (ABC) transporters, ABCA1 and ABCG1. Liver X Receptors (LXRs) are nuclear receptors that function as cholesterol sensors and are pivotal transcriptional regulators of genes involved in cholesterol homeostasis, including ABCA1 and ABCG1.[1][2]

Synthetic LXR agonists have been developed to enhance RCT. However, full pan-agonists that activate both LXRα and LXRβ isoforms often lead to undesirable side effects, such as hypertriglyceridemia and hepatic steatosis, primarily attributed to LXRα activation in the liver. BMS-779788 was designed as a partial LXRβ-selective agonist to preferentially induce genes involved in RCT while minimizing these lipogenic effects.[1][2]

Mechanism of Action of BMS-779788

BMS-779788 exerts its effects on reverse cholesterol transport primarily through the activation of LXRβ. As a partial agonist, it modulates LXR activity to a lesser extent than full agonists, which contributes to its improved safety profile.

Signaling Pathway

Upon binding to LXRβ, BMS-779788 induces a conformational change in the receptor, leading to the recruitment of coactivators and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, upregulating their transcription. The primary targets relevant to RCT are ABCA1 and ABCG1, which encode for cholesterol efflux transporters.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of BMS-779788.

In Vitro Potency

| Parameter | Assay | Value | Reference |

| EC50 | ABCA1 & ABCG1 mRNA Induction (Human Whole Blood) | 1.2 µM | [1] |

| Efficacy | ABCA1 & ABCG1 mRNA Induction (Human Whole Blood) | 55% | [1] |

In Vivo Potency and Therapeutic Window in Cynomolgus Monkeys

| Parameter | Metric | BMS-779788 | Full Pan-Agonist (T0901317) | Reference |

| LXR Target Gene Induction | EC50 (in vivo) | 610 nM | Not Reported | [1][2] |

| Plasma Triglycerides | Potency vs. T0901317 | 29-fold less potent | 1x | [1][2] |

| Plasma LDL Cholesterol | Potency vs. T0901317 | 12-fold less potent | 1x | [1][2] |

| ABCA1 & ABCG1 mRNA Induction | In Blood | Comparable to T0901317 | Comparable to BMS-779788 | [1][2] |

| Biliary Cholesterol | Effect | Dose-dependent increase | Not Reported | [1][2] |

Note: More specific dose-response data for ABCA1/ABCG1 mRNA induction and changes in biliary cholesterol composition were not publicly available.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the role of BMS-779788 in reverse cholesterol transport.

In Vivo Study in Cynomolgus Monkeys

Objective: To assess the in vivo efficacy and safety profile of BMS-779788.

Methodology:

-

Animal Model: Male cynomolgus monkeys.

-

Treatment Groups:

-

Vehicle control (e.g., 0.5% methylcellulose)

-

BMS-779788 (various dose levels, e.g., 0.3, 1, 3, 10 mg/kg/day)

-

Full pan-LXR agonist (e.g., T0901317 at 10 mg/kg/day) as a positive control.

-

-

Administration: Oral gavage, once daily for 7 consecutive days.

-

Sample Collection:

-

Blood samples collected at baseline and at specified time points post-dosing for pharmacokinetic and pharmacodynamic (mRNA and lipid) analysis.

-

Bile collected via gallbladder cannulation at the end of the study.

-

-

Analysis:

-

Pharmacokinetics: Plasma concentrations of BMS-779788 determined by LC-MS/MS.

-

Pharmacodynamics (Gene Expression): Whole blood is collected in PAXgene tubes. RNA is isolated and the expression of ABCA1, ABCG1, and other LXR target genes is quantified using qRT-PCR.

-

Pharmacodynamics (Plasma Lipids): Plasma triglycerides, total cholesterol, LDL-C, and HDL-C are measured using standard enzymatic assays.

-

Biliary Lipid Analysis: Biliary cholesterol, phospholipids, and bile acids are quantified.

-

In Vitro Cholesterol Efflux Assay

Objective: To determine the effect of BMS-779788 on the efflux of cholesterol from macrophages.

Methodology:

-

Cell Culture: Mouse macrophage cell line (e.g., J774) is cultured in appropriate media.

-

Cholesterol Loading and Labeling:

-

Cells are incubated with a medium containing [3H]-cholesterol and an ACAT inhibitor for 24 hours to label the cellular free cholesterol pool.

-

-

Equilibration and Treatment:

-

The labeling medium is removed, and cells are washed.

-

Cells are then incubated in a serum-free medium containing BMS-779788 at various concentrations for 18-24 hours to allow for the upregulation of ABC transporters.

-

-

Cholesterol Efflux:

-

The treatment medium is removed, and cells are washed.

-

Efflux is initiated by adding a medium containing a cholesterol acceptor, such as apolipoprotein A-I (apoA-I) or high-density lipoprotein (HDL).

-

Cells are incubated for a defined period (e.g., 4 hours).

-

-

Quantification:

-

The medium containing the effluxed [3H]-cholesterol is collected.

-

The cells are lysed to determine the amount of [3H]-cholesterol remaining in the cells.

-

Radioactivity in both the medium and the cell lysate is measured by liquid scintillation counting.

-

Percent cholesterol efflux is calculated as: (cpm in medium / (cpm in medium + cpm in cells)) * 100.

-

Conclusion

BMS-779788 is a partial LXRβ-selective agonist that effectively promotes key aspects of reverse cholesterol transport, including the upregulation of ABCA1 and ABCG1. Preclinical data in non-human primates demonstrate a significant improvement in the therapeutic window compared to full pan-LXR agonists, with comparable induction of RCT-related genes but substantially lower induction of genes responsible for lipogenesis. This profile suggests that BMS-779788 and similar compounds represent a promising strategy for the development of novel therapies for atherosclerosis. Further clinical investigation is warranted to translate these preclinical findings to human subjects.

References

Unveiling the Role of BMS-779788 in Cholesterol Homeostasis: A Technical Guide to its Impact on ABCA1 and ABCG1 Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of BMS-779788, a selective modulator of Liver X Receptors (LXRs), and its significant role in regulating the expression of key genes in reverse cholesterol transport, ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1). The following sections detail the mechanism of action of BMS-779788, present quantitative data on its efficacy, outline relevant experimental protocols, and visualize the underlying signaling pathways.

Executive Summary

BMS-779788 is a potent partial agonist of Liver X Receptors (LXRs), demonstrating a preferential affinity for LXRβ over LXRα.[1][2] Its activation of LXRs leads to the transcriptional upregulation of LXR target genes, most notably ABCA1 and ABCG1.[3][4] These genes encode for cholesterol efflux transporters that are critical for reverse cholesterol transport (RCT), a process that removes excess cholesterol from peripheral tissues for excretion.[5][6] BMS-779788 has been shown to induce ABCA1 and ABCG1 expression in various preclinical models, including human whole blood and in vivo mouse studies, highlighting its potential as a therapeutic agent for conditions associated with dyslipidemia and atherosclerosis.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the activity of BMS-779788 from in vitro and in vivo studies.

Table 1: In Vitro Activity of BMS-779788

| Parameter | Receptor/Cell Line | Value | Reference |

| IC₅₀ | LXRα | 68 nM | [1] |

| LXRβ | 14 nM | [1] | |

| EC₅₀ (Transactivation) | LXRα | 230 nM | [2] |

| LXRβ | 250 nM | [2] | |

| EC₅₀ (ABCA1 Expression) | HeLa Cells | 33 nM | [2] |

| Human Whole Blood | 1,200 nM (1.2 µM) | [1][2] | |

| Mouse Whole Blood | 120 nM | [2] | |

| Efficacy (ABCA1/ABCG1 Induction) | Human Whole Blood | 55% | [4] |

Table 2: In Vivo Activity of BMS-779788

| Species | Parameter | Dose | Effect | Reference |

| Mouse | ABCA1 Induction (Peripheral) | 3 and 10 mg/kg | Significant Induction | [1] |

| Plasma/Hepatic Triglycerides | 10 mg/kg | No significant increase | [2] | |

| Cynomolgus Monkey | LXR Target Gene Induction (Blood) | EC₅₀ = 610 nM | Potent Induction | [3] |

| Plasma Triglyceride Elevation | - | 29-fold less potent than T0901317 | [3] | |

| LDL Cholesterol Elevation | - | 12-fold less potent than T0901317 | [3] |

Signaling Pathway and Mechanism of Action

BMS-779788 exerts its effects on ABCA1 and ABCG1 gene expression through the Liver X Receptor (LXR) signaling pathway. LXRs are nuclear receptors that form heterodimers with the Retinoid X Receptor (RXR).[7] Upon binding of an agonist like BMS-779788, the LXR/RXR heterodimer undergoes a conformational change, leading to the recruitment of coactivators and subsequent binding to LXR Response Elements (LXREs) in the promoter regions of target genes, including ABCA1 and ABCG1.[8] This initiates the transcription of these genes, resulting in increased synthesis of ABCA1 and ABCG1 proteins, which then mediate the efflux of cholesterol from cells.[5][9]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of BMS-779788 on ABCA1 and ABCG1 gene expression.

Cell Culture and Treatment

-

Cell Lines: Human monocytic cell lines (e.g., THP-1) or human hepatoma cells (e.g., HepG2) are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Differentiation (for THP-1 cells): To differentiate THP-1 monocytes into macrophages, cells are treated with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

-

Compound Preparation: BMS-779788 is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Serial dilutions are made in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity.

-

Treatment: Differentiated THP-1 cells or HepG2 cells are incubated with varying concentrations of BMS-779788 or vehicle (DMSO) for a specified period (e.g., 24 hours) to assess the effect on gene expression.

RNA Isolation and Quantitative Real-Time PCR (qPCR)

-

RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the isolated RNA are determined using a spectrophotometer.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

qPCR: qPCR is performed using a real-time PCR system with a SYBR Green-based detection method. Gene-specific primers for human ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH or ACTB) are used. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative expression of ABCA1 and ABCG1 is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.

Western Blotting for Protein Expression

-

Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against ABCA1, ABCG1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

BMS-779788 is a well-characterized LXR partial agonist that robustly induces the expression of ABCA1 and ABCG1, key regulators of reverse cholesterol transport. Its selectivity for LXRβ and reduced impact on lipogenic pathways compared to pan-LXR agonists present a favorable therapeutic profile. The experimental methodologies outlined in this guide provide a framework for the continued investigation of BMS-779788 and other LXR modulators in the context of cardiovascular and metabolic diseases. Further research focusing on the long-term efficacy and safety of such compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genomic Variants and Multilevel Regulation of ABCA1, ABCG1, and SCARB1 Expression in Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The human ABCG1 gene: identification of LXR response elements that modulate expression in macrophages and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the human ABCG1 gene: liver X receptor activates an internal promoter that produces a novel transcript encoding an alternative form of the protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liver X receptor activation controls intracellular cholesterol trafficking and esterification in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BMS-779788 in Atherosclerosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries, remains a leading cause of cardiovascular disease worldwide. A key process in the development of atherosclerosis is the accumulation of cholesterol-laden macrophages, known as foam cells, within the arterial wall. The Liver X Receptors (LXRs), LXRα and LXRβ, are nuclear receptors that function as crucial regulators of cholesterol homeostasis and inflammation, making them attractive therapeutic targets for atherosclerosis. BMS-779788 is a potent, orally available, partial agonist of the Liver X Receptor with selectivity for the LXRβ subtype.[1][2] This technical guide provides an in-depth overview of BMS-779788, its mechanism of action, and its potential application in atherosclerosis research, based on available preclinical data.

Core Mechanism of Action: LXRβ-Selective Agonism

BMS-779788 functions by binding to and partially activating Liver X Receptors. LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[3] This activation leads to the transcription of genes involved in reverse cholesterol transport (RCT), the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion.[4][5] Key target genes in this pathway include ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are essential for cholesterol efflux from macrophages.[6]

Furthermore, LXR activation has been shown to have anti-inflammatory effects by suppressing the expression of pro-inflammatory genes in macrophages.[7][8] BMS-779788's selectivity for LXRβ is noteworthy because LXRα is highly expressed in the liver and its activation is associated with increased lipogenesis, leading to hypertriglyceridemia, a significant side effect of pan-LXR agonists.[4][6] By preferentially targeting LXRβ, which is more ubiquitously expressed, BMS-779788 aims to retain the anti-atherosclerotic benefits of LXR activation while minimizing the lipogenic side effects.[4]

Quantitative Data

The following tables summarize the available quantitative data for BMS-779788, providing insights into its potency and selectivity.

Table 1: In Vitro Binding Affinity and Functional Activity of BMS-779788

| Parameter | LXRα | LXRβ | Reference |

| Binding Affinity (Ki, nM) | 68 | 14 | [1] |

| Functional Activity (EC50, nM) | 230 | 250 | [1] |

| ABCA1 Induction in HeLa Cells (EC50, nM) | 33 | - | [1] |

| ABCA1/ABCG1 Induction in Human Whole Blood (EC50, µM) | 1.2 (55% efficacy) | - | [9][10] |

Table 2: In Vivo Pharmacodynamic Effects of BMS-779788 in Cynomolgus Monkeys

| Parameter | BMS-779788 | T0901317 (Full Pan-Agonist) | Reference |

| LXR Target Gene Induction in Blood (EC50, nM) | 610 | Not Reported | [2][4] |

| Potency in Elevating Plasma Triglycerides | 29-fold less potent | - | [2][4] |

| Potency in Elevating LDL Cholesterol | 12-fold less potent | - | [2][4] |

| ABCA1 and ABCG1 mRNA Induction in Blood | Comparable | Comparable | [4][6] |

Signaling Pathways

The therapeutic potential of BMS-779788 in atherosclerosis is primarily mediated through the LXR signaling pathway in macrophages and vascular smooth muscle cells.

LXR Signaling in Macrophages and Foam Cell Formation

In macrophages, LXR activation by BMS-779788 is expected to upregulate genes involved in reverse cholesterol transport, thereby promoting the efflux of excess cholesterol and preventing the formation of foam cells. Additionally, LXR activation can suppress inflammatory responses.

LXR-Mediated Inhibition of Vascular Smooth Muscle Cell Proliferation

Proliferation of vascular smooth muscle cells (VSMCs) is a critical event in the development of atherosclerotic plaques. LXR agonists have been shown to inhibit VSMC proliferation by arresting the cell cycle at the G1 phase.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing BMS-779788 in atherosclerosis-related cellular assays are not extensively available in the public domain. However, based on standard methodologies, the following outlines the key experiments for evaluating the efficacy of an LXR agonist like BMS-779788.

Foam Cell Formation Assay

Objective: To determine the effect of BMS-779788 on the formation of foam cells from macrophages.

Methodology:

-

Cell Culture: Culture human or murine macrophages (e.g., THP-1 monocytes differentiated into macrophages, or bone marrow-derived macrophages) in appropriate media.

-

Induction of Foam Cell Formation: Treat macrophages with oxidized low-density lipoprotein (oxLDL) or acetylated LDL (acLDL) to induce lipid accumulation.

-

Treatment: Concurrently with LDL treatment, expose the cells to various concentrations of BMS-779788 or vehicle control.

-

Staining: After incubation, fix the cells and stain for neutral lipids using Oil Red O or Bodipy.

-

Quantification: Quantify foam cell formation by either:

-

Microscopy: Count the percentage of Oil Red O-positive cells.

-

Lipid Extraction: Extract cellular lipids and measure the cholesterol content using a colorimetric or fluorometric assay.

-

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

Objective: To assess the impact of BMS-779788 on the proliferation of VSMCs.

Methodology:

-

Cell Culture: Culture primary human or rat aortic smooth muscle cells.

-

Synchronization: Serum-starve the cells to synchronize them in the G0/G1 phase of the cell cycle.

-

Stimulation and Treatment: Stimulate proliferation with a mitogen such as platelet-derived growth factor (PDGF) or fetal bovine serum (FBS) in the presence of varying concentrations of BMS-779788 or vehicle control.

-

Proliferation Assessment: Measure cell proliferation using one of the following methods:

-

BrdU/EdU Incorporation Assay: Measure the incorporation of the thymidine analog BrdU or EdU into newly synthesized DNA.

-

MTT/XTT Assay: Assess metabolic activity as an indicator of cell viability and proliferation.

-

Direct Cell Counting: Use a hemocytometer or an automated cell counter.

-

Gene Expression Analysis

Objective: To confirm the on-target activity of BMS-779788 by measuring the expression of LXR target genes.

Methodology:

-

Cell Treatment: Treat relevant cell types (e.g., macrophages, VSMCs) with BMS-779788.

-

RNA Isolation: Isolate total RNA from the cells.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to measure the mRNA levels of LXR target genes such as ABCA1, ABCG1, and SREBP-1c.

Clinical Development

A Phase I clinical trial (NCT00836602) was completed to evaluate the safety and tolerability of BMS-779788 in subjects with atherosclerosis or at high risk for the disease. However, the results of this trial have not been publicly disclosed.[11] Several other LXR agonists have been discontinued in clinical development due to side effects, primarily related to liver steatosis and hypertriglyceridemia.[12]

Conclusion

BMS-779788 is a selective LXRβ partial agonist that holds theoretical promise for the treatment of atherosclerosis by promoting reverse cholesterol transport and exerting anti-inflammatory effects, while potentially mitigating the lipogenic side effects associated with pan-LXR agonists. Preclinical data in non-human primates supports this improved therapeutic window. However, a comprehensive understanding of its efficacy in cellular models of atherosclerosis and its clinical potential is limited by the lack of published data from dedicated in vitro studies and the undisclosed results of its Phase I clinical trial. Further research is warranted to fully elucidate the therapeutic utility of BMS-779788 in the management of atherosclerotic cardiovascular disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. Liver X receptor: a cardinal target for atherosclerosis and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liver X receptor signaling pathways in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Liver X Receptors in Atherosclerosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liver x receptors in atherosclerosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting macrophages in atherosclerosis using nanocarriers loaded with liver X receptor agonists: A narrow review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and Synthesis of BMS-779788

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-779788, also known as XL-652, is a potent and selective partial agonist of the Liver X Receptor (LXR), with a preference for the LXRβ isoform.[1][2] Developed through a collaboration between Bristol-Myers Squibb and Exelixis, this small molecule has been investigated for its potential therapeutic applications in conditions such as atherosclerosis.[1][3] LXRs are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammation.[2][4] The discovery of BMS-779788 represents a significant advancement in the pursuit of LXR modulators with an improved therapeutic window, aiming to harness the beneficial effects of LXR activation while mitigating potential side effects like hypertriglyceridemia.[5] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of BMS-779788.

Discovery and Rationale

The development of LXR agonists has been a key strategy in the search for novel treatments for cardiovascular diseases. LXRs, upon activation by endogenous oxysterols, form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes.[4][6] This leads to the transcriptional activation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1, which are critical for the efflux of cholesterol from peripheral cells to high-density lipoprotein (HDL).[7][8]

However, the therapeutic utility of pan-LXR agonists has been hampered by their tendency to induce the expression of lipogenic genes, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), leading to elevated plasma and hepatic triglycerides.[7] The discovery of BMS-779788 was driven by the hypothesis that a partial agonist with selectivity for LXRβ could separate the desired anti-atherosclerotic effects from the unwanted lipogenic side effects, which are thought to be primarily mediated by LXRα.[2][7] BMS-779788 emerged from a medicinal chemistry campaign focused on biphenyl imidazole derivatives, demonstrating a promising profile of potent LXRβ partial agonism.[7]

Synthesis of BMS-779788

The chemical synthesis of BMS-779788, systematically named 2-(2-(1-(2-chlorophenyl)-1-methylethyl)-1-(3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-4-yl)-2-propanol, has been reported in the scientific literature. While a detailed, step-by-step protocol is often found in the supporting information of medicinal chemistry publications, a general outline of the synthetic strategy can be described. The synthesis of related imidazole derivatives often involves a multi-step sequence. A plausible synthetic route would involve the construction of the substituted biphenyl imidazole core, followed by the introduction of the chlorophenyl-methylethyl and the propanol moieties. Key reactions could include cross-coupling reactions to form the biphenyl linkage and nucleophilic additions to construct the imidazole ring and introduce the side chains.

Detailed experimental procedures, including reaction conditions, purification methods, and characterization data, are essential for the replication of the synthesis and are typically provided in the supplementary materials of the primary research articles.

Biological Activity and Quantitative Data

The biological activity of BMS-779788 has been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of BMS-779788

| Assay | Target | Value | Reference |

| Radioligand Binding Assay (Ki) | LXRα | 68 nM | [1] |

| LXRβ | 14 nM | [1] | |

| Transactivation Assay (EC50) | LXRα | 230 nM | [1] |

| LXRβ | 250 nM | [1] | |

| ABCA1 Expression (EC50) | HeLa Cells | 33 nM | [1] |

| Human Whole Blood | 1,200 nM | [1] | |

| Mouse Whole Blood | 120 nM | [1] |

Table 2: In Vivo Activity of BMS-779788 in Cynomolgus Monkeys

| Parameter | BMS-779788 | T0901317 (Full Agonist) | Reference |

| LXR Target Gene Induction in Blood (EC50) | 610 nM | Not Reported | [9] |

| Plasma Triglyceride Elevation | 29-fold less potent | Potent Inducer | [9] |

| Plasma LDL Cholesterol Elevation | 12-fold less potent | Potent Inducer | [9] |

| ABCA1 and ABCG1 mRNA Induction in Blood | Comparable | Comparable | [9] |

Signaling Pathway

BMS-779788 exerts its effects by modulating the LXR signaling pathway. As a partial agonist, it binds to LXRβ and to a lesser extent LXRα, inducing a conformational change that leads to the dissociation of co-repressor proteins and the recruitment of co-activator proteins. This complex then binds to LXREs on target genes, initiating their transcription. The partial agonism of BMS-779788 is believed to result in a blunted transcriptional response of lipogenic genes compared to full LXR agonists, while still effectively inducing genes involved in reverse cholesterol transport.

Caption: LXRβ signaling pathway activated by BMS-779788.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of BMS-779788.

LXRα and LXRβ Transactivation Assay

This assay is used to determine the functional activity of a compound as an agonist for LXRα and LXRβ.

Workflow:

References

- 1. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Ligands of Therapeutic Utility for the Liver X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Common and Differential Transcriptional Actions of Nuclear Receptors Liver X Receptors α and β in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: BMS-779788 as a Partial LXR Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-779788 is a potent and selective partial agonist of the Liver X Receptor (LXR), with a notable preference for the LXRβ isoform. Developed to mitigate the lipogenic side effects associated with full LXR pan-agonists, BMS-779788 presents a promising therapeutic window for conditions such as atherosclerosis. This document provides a comprehensive technical overview of BMS-779788, including its pharmacological profile, key experimental data, and detailed methodologies for its evaluation. The data demonstrates that BMS-779788 effectively induces genes involved in reverse cholesterol transport (RCT) while exhibiting a significantly lower potential for elevating plasma and hepatic triglycerides compared to full agonists like T0901317.

Core Compound Profile: BMS-779788

BMS-779788 is a novel small-molecule modulator of the Liver X Receptor (LXR), a nuclear hormone receptor that plays a critical role in the regulation of cholesterol, fatty acid, and glucose homeostasis.[1] As a partial LXR agonist with LXRβ selectivity, it has been investigated for its potential to treat atherosclerosis and other metabolic disorders.[2]

Quantitative Data Summary

The pharmacological activity of BMS-779788 has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative perspective with the full LXR agonist T0901317 where applicable.

Table 1: In Vitro Activity Profile of BMS-779788

| Parameter | LXRα | LXRβ | Assay Type | Cell Line | Reference |

| Binding Affinity (Ki, nM) | 68 | 14 | Radioligand Binding Assay | - | [3] |

| Functional Potency (EC50, nM) | 230 | 250 | Transactivation Assay | CV-1 | [4] |

| ABCA1 Induction (EC50, nM) | 33 | - | Reporter Assay | HeLa | [3] |

| ABCA1 Induction (EC50, µM) | 1.2 (55% efficacy) | - | Gene Expression Assay | Human Whole Blood | [3][5] |

| ABCG1 Induction (EC50, µM) | 1.2 (55% efficacy) | - | Gene Expression Assay | Human Whole Blood | [3][5] |

Table 2: In Vivo Pharmacodynamic Effects of BMS-779788 in Cynomolgus Monkeys (7-Day Study)

| Parameter | Vehicle | BMS-779788 (0.3 mg/kg/day) | BMS-779788 (1 mg/kg/day) | BMS-779788 (3 mg/kg/day) | BMS-779788 (10 mg/kg/day) | T0901317 (10 mg/kg/day) | Reference |

| Plasma Triglycerides (% Change) | - | ~0% | ~+25% | ~+100% | ~+250% | ~+700% | [2] |

| LDL Cholesterol (% Change) | - | ~0% | ~+10% | ~+40% | ~+80% | ~+200% | [2] |

| Biliary Cholesterol (% Change) | - | - | - | - | Dose-dependent increase | - | [2] |

| Biliary Phospholipids (% Change) | - | - | - | - | Dose-dependent decrease | - | [2] |

| Biliary Bile Acids (% Change) | - | - | - | - | Dose-dependent decrease | - | [2] |

Note: BMS-779788 was found to be 29-fold and 12-fold less potent than T0901317 in elevating plasma triglycerides and LDL cholesterol, respectively.[2] However, the induction of ABCA1 and ABCG1 mRNA in blood, which is crucial for reverse cholesterol transport, was comparable to that of the full agonist.[2]

Signaling Pathways and Experimental Workflows

LXR Signaling Pathway

The Liver X Receptor (LXR) signaling pathway is central to lipid metabolism and inflammation. LXRs are ligand-activated transcription factors that, upon binding to oxysterols or synthetic agonists, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription.

Caption: LXR signaling pathway activated by BMS-779788.

Experimental Workflow: In Vitro Characterization

The in vitro evaluation of BMS-779788 involves a series of assays to determine its binding affinity, functional potency, and downstream gene regulatory effects.

Caption: Workflow for in vitro characterization of BMS-779788.

Experimental Workflow: In Vivo Evaluation in Cynomolgus Monkeys

The in vivo assessment of BMS-779788 is crucial for understanding its pharmacodynamic effects on lipid metabolism and its safety profile in a preclinical model.

Caption: Workflow for in vivo evaluation in cynomolgus monkeys.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of BMS-779788 for LXRα and LXRβ.

Materials:

-

Full-length LXRα/RXRα and LXRβ/RXRα heterodimers

-

Radioligand (e.g., [3H]-T0901317)

-

BMS-779788 (and other test compounds)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT, 10% glycerol)

-

Scintillation fluid

-

96-well plates

-

Filter mats

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of BMS-779788 and a known LXR ligand (for positive control) in the assay buffer.

-

In a 96-well plate, add the assay buffer, the LXR/RXR heterodimer preparation, and the radioligand at a fixed concentration (typically at or below its Kd).

-

Add the serially diluted BMS-779788 or control compound to the respective wells.

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through filter mats to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Allow the filters to dry, and then add scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

LXR Transactivation Assay (Luciferase Reporter)

Objective: To measure the functional potency (EC50) and efficacy of BMS-779788 in activating LXRα and LXRβ.

Materials:

-

CV-1 cells (or other suitable cell line)

-

Expression vectors for LXRα and LXRβ

-

Luciferase reporter vector containing an LXR response element (LXRE)

-

Transfection reagent

-

Cell culture medium and supplements

-

BMS-779788 (and other test compounds)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed CV-1 cells in 96-well plates and allow them to attach overnight.

-

Co-transfect the cells with the LXR expression vector (either LXRα or LXRβ) and the LXRE-luciferase reporter vector using a suitable transfection reagent.

-

After transfection, replace the medium with fresh medium containing serial dilutions of BMS-779788 or a control agonist.

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of BMS-779788 and determine the EC50 and maximal efficacy (Emax) using non-linear regression analysis.

Gene Expression Analysis in Human Whole Blood (qRT-PCR)

Objective: To quantify the induction of LXR target genes (ABCA1 and ABCG1) by BMS-779788 in a physiologically relevant ex vivo system.

Materials:

-

Freshly collected human whole blood

-

BMS-779788 (and other test compounds) dissolved in a suitable vehicle (e.g., DMSO)

-

RNA stabilization solution (e.g., PAXgene Blood RNA Tubes)

-

RNA extraction kit

-

Reverse transcription kit

-

Primers and probes for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH)

-

qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Aliquot fresh human whole blood into tubes.

-

Add BMS-779788 at various concentrations to the blood samples and incubate at 37°C for a specified time (e.g., 6-24 hours).

-

Transfer the treated blood into RNA stabilization tubes to preserve the RNA integrity.

-

Extract total RNA from the blood samples using a suitable RNA extraction kit.

-

Assess the quantity and quality of the extracted RNA.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using specific primers and probes for ABCA1, ABCG1, and the housekeeping gene.

-

Calculate the relative mRNA expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.

-

Determine the EC50 for gene induction by plotting the fold change in mRNA expression against the concentration of BMS-779788.

In Vivo Pharmacodynamic Study in Cynomolgus Monkeys

Objective: To evaluate the effects of BMS-779788 on plasma lipids and biliary cholesterol metabolism in a non-human primate model.

Animals:

-

Male cynomolgus monkeys, appropriately housed and acclimatized.

Procedure:

-

Randomize the animals into treatment groups (e.g., vehicle, different doses of BMS-779788, and a positive control like T0901317).[3]

-

Administer the compounds daily for 7 days via oral gavage.[3]

-

Collect blood samples at baseline and at specified time points during and after the treatment period.

-

Process the blood to obtain plasma and store at -80°C until analysis.

-

At the end of the study, collect bile from the gallbladder.

-

Analyze plasma samples for triglyceride and LDL cholesterol concentrations using standard enzymatic assays.

-

Analyze bile samples for cholesterol, phospholipid, and bile acid content using methods such as HPLC or GC-MS.

-

Statistically analyze the data to compare the effects of different doses of BMS-779788 with the vehicle and positive control groups.

Conclusion

BMS-779788 demonstrates a distinct pharmacological profile as a partial LXR agonist with LXRβ selectivity. The presented data highlights its potential to induce beneficial effects on reverse cholesterol transport with a significantly reduced liability for inducing hypertriglyceridemia and elevating LDL cholesterol compared to full LXR agonists. This improved therapeutic window makes BMS-779788 a compound of significant interest for further investigation in the context of cardiovascular and metabolic diseases. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation of BMS-779788 and other novel LXR modulators.

References

- 1. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Therapeutic Index of BMS-779788: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

BMS-779788, a potent and selective partial agonist of the Liver X Receptor (LXR), has emerged as a molecule of interest in the landscape of metabolic and cardiovascular disease research. Its mechanism, centered on the preferential activation of LXRβ over LXRα, offers a promising strategy to harness the beneficial effects of LXR activation while mitigating the adverse effects that have challenged the clinical development of pan-LXR agonists. This technical guide provides an in-depth exploration of the therapeutic window of BMS-779788, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and study designs.

Core Efficacy and Selectivity Profile

BMS-779788 is characterized by its partial agonism and selectivity for LXRβ, the ubiquitously expressed LXR isoform, over the liver-predominant LXRα. This selectivity is crucial for its improved therapeutic window, as LXRα is primarily responsible for the induction of lipogenic genes that lead to hypertriglyceridemia and hepatic steatosis, significant dose-limiting toxicities of earlier LXR agonists.

In Vitro Activity

The foundational activity of BMS-779788 has been established through a series of in vitro assays that quantify its binding affinity and functional potency at the LXR isoforms.

| Parameter | LXRα | LXRβ | Assay Type | Reference |

| IC50 | 68 nM | 14 nM | Not Specified | [1] |

| EC50 (Gene Induction in Human Whole Blood) | - | 1.2 µM (55% efficacy) | ABCA1/ABCG1 mRNA quantification | [1] |

In Vivo Pharmacodynamics

Preclinical studies in non-human primates have been instrumental in defining the therapeutic window of BMS-779788, demonstrating a separation between the desired effects on reverse cholesterol transport (RCT) and the undesirable lipogenic effects.

| Parameter | Value | Species | Key Finding | Reference |

| EC50 (LXR Target Gene Induction) | 610 nM | Cynomolgus Monkey | Similar potency to in vitro blood gene induction. | [2] |

| Plasma Triglyceride Elevation | 29-fold less potent than T0901317 | Cynomolgus Monkey | Significantly reduced lipogenic potential compared to a full pan-agonist. | [2] |

| LDL Cholesterol Elevation | 12-fold less potent than T0901317 | Cynomolgus Monkey | Favorable profile in mitigating adverse lipid changes. | [2] |

| ABCA1/ABCG1 mRNA Induction | Comparable to T0901317 | Cynomolgus Monkey | Maintained desired efficacy on reverse cholesterol transport pathways. | [2] |

Human Pharmacokinetics

While detailed results from the Phase I clinical trial (NCT00836602) have not been publicly disclosed, some pharmacokinetic parameters in humans have been reported.

| Parameter | Value | Species | Note | Reference |

| Plasma Half-life (t1/2) | 100–200 h | Human | 5- to 10-fold longer than predicted from preclinical studies. | [3] |

| Plasma Protein Binding | >99.9% | Human | High degree of binding to plasma proteins. | [3] |

| Volume of Distribution | At least 10x smaller than projected | Human | Suggests limited distribution outside of systemic circulation. | [3] |

Signaling Pathway of BMS-779788

BMS-779788 modulates gene expression by binding to LXR, which forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes. The partial agonism and LXRβ selectivity of BMS-779788 lead to a differentiated gene expression profile compared to pan-LXR agonists.

Caption: Differentiated signaling of BMS-779788 on cholesterol efflux and lipogenesis.

Experimental Protocols

The characterization of BMS-779788's therapeutic window relies on a suite of standardized in vitro and in vivo assays.

LXR Transactivation Assay

Objective: To determine the functional potency and efficacy of BMS-779788 on LXRα and LXRβ.

Methodology:

-

Cell Culture: CV-1 or HeLa cells are cultured in appropriate media.

-

Transfection: Cells are transiently transfected with plasmids encoding for full-length human LXRα or LXRβ, its heterodimer partner RXR, and a luciferase reporter gene under the control of an LXR-responsive promoter (e.g., containing multiple LXREs from a known target gene like ABCA1).

-

Compound Treatment: Transfected cells are treated with a range of concentrations of BMS-779788, a positive control (e.g., T0901317), and a vehicle control.

-

Luciferase Assay: After an incubation period (typically 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: Luminescence signals are normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. EC50 and maximal efficacy values are calculated from the dose-response curves.

Human Whole Blood Assay for Gene Induction

Objective: To measure the potency of BMS-779788 in inducing target gene expression in a physiologically relevant ex vivo system.

Methodology:

-

Blood Collection: Fresh human whole blood is collected from healthy volunteers.

-

Compound Incubation: Aliquots of whole blood are incubated with various concentrations of BMS-779788 or controls for a specified period (e.g., 6-24 hours) at 37°C.

-

RNA Isolation: Total RNA is isolated from the blood cells.

-

Reverse Transcription and Quantitative PCR (RT-qPCR): RNA is reverse-transcribed to cDNA. The expression levels of target genes (ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH, PBGD) are quantified using real-time PCR with specific primers and probes.

-

Data Analysis: The relative mRNA expression of the target genes is calculated using the comparative threshold cycle (ΔΔCt) method, normalized to the housekeeping gene. EC50 values are determined from the dose-response curves.

In Vivo Studies in Cynomolgus Monkeys

Objective: To evaluate the pharmacodynamic effects and therapeutic window of BMS-779788 in a non-human primate model that shares lipid metabolism characteristics with humans.

Methodology:

-

Animal Model: Male cynomolgus monkeys are used.

-

Dosing: Animals are randomized into treatment groups and receive daily oral gavage of vehicle, BMS-779788 at various doses (e.g., 0.3, 1, 3, 10 mg/kg/day), or a positive control (e.g., T0901317) for a defined period (e.g., 7 days).

-

Sample Collection: Blood samples are collected at baseline and at specified time points for pharmacokinetic and pharmacodynamic analysis. Liver biopsies may be collected at the end of the study.

-

Pharmacodynamic Analysis:

-

Gene Expression: RNA is isolated from whole blood or peripheral blood mononuclear cells (PBMCs) to quantify ABCA1 and ABCG1 mRNA levels by RT-qPCR.

-

Lipid Profiling: Plasma levels of triglycerides, total cholesterol, LDL-C, and HDL-C are measured using standard enzymatic assays.

-

-

Histological Analysis: Liver tissue samples are fixed, sectioned, and stained (e.g., with Oil Red O) to assess hepatic lipid accumulation (steatosis).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BMS-779788 (In Vitro)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-779788 is a potent and selective partial agonist of the Liver X Receptor (LXR), with a preferential binding affinity for the LXRβ isoform.[1] As a nuclear receptor agonist, BMS-779788 plays a crucial role in the transcriptional regulation of genes involved in reverse cholesterol transport (RCT), lipid metabolism, and inflammation.[2][3] Its selectivity for LXRβ and partial agonist activity on LXRα may offer a therapeutic advantage by minimizing the lipogenic side effects, such as increased plasma and hepatic triglycerides, that are commonly associated with full pan-LXR agonists.[1][4] These application notes provide detailed protocols for in vitro studies to characterize the activity of BMS-779788.

Mechanism of Action

BMS-779788 exerts its effects by binding to LXRβ, which forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, modulating their transcription.[3] Key target genes upregulated by BMS-779788 include ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are critical for cholesterol efflux from cells to HDL particles.[5][6] This activity forms the basis of its potential therapeutic application in atherosclerosis.[2] Conversely, by demonstrating lower potency in activating LXRα-mediated lipogenesis through targets like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), BMS-779788 presents a more favorable safety profile compared to non-selective LXR agonists.[1][4]

Data Presentation

In Vitro Activity of BMS-779788

| Parameter | Target/Assay | Value | Reference |

| IC50 | LXRα | 68 nM | [1] |

| IC50 | LXRβ | 14 nM | [1] |

| EC50 | ABCA1/ABCG1 Induction (Human Whole Blood) | 1.2 µM | [1] |

| Efficacy | ABCA1/ABCG1 Induction (Human Whole Blood) | 55% | [1] |

| Binding Affinity (Calculated) | LXRβ | -8.3 kcal/mol | [7] |

Comparative In Vivo Lipogenic Potential vs. Full Agonist T0901317

| Effect | BMS-779788 Potency vs. T0901317 | Reference |

| Plasma Triglyceride Elevation | 29-fold less potent | [1][4] |

| LDL Cholesterol Elevation | 12-fold less potent | [1][4] |

Signaling Pathway Diagram

Caption: BMS-779788 signaling pathway leading to increased cholesterol efflux.

Experimental Protocols

LXRα and LXRβ Transactivation Assay

This protocol is designed to determine the functional potency of BMS-779788 as an agonist for LXRα and LXRβ using a cell-based reporter gene assay.

Materials:

-

Expression vectors for full-length human LXRα or LXRβ and RXRα

-

Luciferase reporter plasmid containing LXR response elements (e.g., pABCA1-LXREx3-luc)[6]

-

β-galactosidase expression vector (for transfection control)

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

-

BMS-779788 stock solution (in DMSO)

-

Luciferase Assay System

-

β-Galactosidase Assay System

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed CV-1 or HeLa cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the LXRα or LXRβ expression vector, RXRα expression vector, the LXRE-luciferase reporter plasmid, and the β-galactosidase control vector using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of BMS-779788 or a reference LXR agonist (e.g., T0901317). Include a DMSO vehicle control.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

-

Luminometry: Measure luciferase activity in the cell lysates using a luminometer.

-

β-Galactosidase Assay: Measure β-galactosidase activity in the cell lysates to normalize for transfection efficiency.

-

Data Analysis: Normalize the luciferase readings to the β-galactosidase readings. Plot the normalized luciferase activity against the logarithm of the BMS-779788 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Human Whole Blood ABCA1/ABCG1 Induction Assay (hWBA)

This assay measures the ability of BMS-779788 to induce the expression of the LXR target genes ABCA1 and ABCG1 in a physiologically relevant ex vivo setting.[5][6]

Materials:

-

Freshly drawn human whole blood from healthy donors

-

RPMI-1640 medium

-

BMS-779788 stock solution (in DMSO)

-

RNA isolation kit

-

Reverse transcription kit

-

qPCR master mix and primers for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Blood Aliquoting: Aliquot fresh human whole blood into sterile tubes.

-

Compound Treatment: Add serial dilutions of BMS-779788 or a vehicle control (DMSO) to the blood samples.

-

Incubation: Incubate the tubes at 37°C in a 5% CO2 incubator for 24 hours.

-

RNA Isolation: Isolate total RNA from the blood cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR (qPCR) using primers for ABCA1, ABCG1, and the housekeeping gene.

-

Data Analysis: Calculate the relative mRNA expression of ABCA1 and ABCG1 normalized to the housekeeping gene using the ΔΔCt method. Plot the fold induction against the BMS-779788 concentration to determine the EC50.

Experimental Workflow Diagram

Caption: Workflow for in vitro characterization of BMS-779788.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Novel Compounds Targeting the Liver X Receptor (LXR): In-silico Studies, Screening, Molecular Docking, and Chemico-pharmacokinetic Analysis – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Application Notes and Protocols: Utilizing BMS-779788 in Macrophage Foam Cell Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction